molecular formula C15H23N3O4 B2648629 2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate CAS No. 2034529-33-2

2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate

Cat. No.: B2648629
CAS No.: 2034529-33-2
M. Wt: 309.366
InChI Key: DPVWERFDDAAQCC-UHFFFAOYSA-N
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Description

2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a tetrahydropyran moiety, and an acetate group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran moiety.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a base such as pyridine to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydropyran moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl butyrate: Similar structure but with a butyrate group instead of an acetate.

    2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl propionate: Contains a propionate group.

Uniqueness

The uniqueness of 2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-methyl-1-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]amino]-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-11(19)22-15(2,3)14(20)17-12-8-16-18(9-12)10-13-6-4-5-7-21-13/h8-9,13H,4-7,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVWERFDDAAQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NC1=CN(N=C1)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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